molecular formula C20H17FN2O3S B611813 4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide

4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide

Cat. No. B611813
M. Wt: 384.4 g/mol
InChI Key: PHHZKBMVRPULAW-UHFFFAOYSA-N
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Description

WM-8014 is a potent and selective inhibitor of histone acetyltransferases, specifically targeting KAT6A and KAT6B. These enzymes play a crucial role in the regulation of gene expression through the acetylation of histones, which affects chromatin structure and function. WM-8014 has shown significant potential in scientific research, particularly in the fields of cancer biology and epigenetics .

Mechanism of Action

WM-8014 exerts its effects by inhibiting the activity of histone acetyltransferases KAT6A and KAT6B. These enzymes are responsible for the acetylation of lysine residues on histone proteins, which plays a critical role in the regulation of gene expression. By inhibiting these enzymes, WM-8014 induces cellular senescence and suppresses the proliferation of cancer cells. The compound acts as a reversible competitor of acetyl coenzyme A, binding to the active site of the enzyme and preventing the acetylation of histones .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential applications. This could involve testing its reactivity under different conditions, studying its interactions with other molecules, or exploring its potential uses in fields such as medicine or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

WM-8014 is synthesized through a series of chemical reactions involving the formation of a sulfonohydrazide moiety. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of WM-8014 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

WM-8014 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of WM-8014 with modified functional groups, which can be used for further research and development .

properties

IUPAC Name

N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-phenylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-14-12-16(15-8-4-2-5-9-15)13-18(19(14)21)20(24)22-23-27(25,26)17-10-6-3-7-11-17/h2-13,23H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZKBMVRPULAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-5-methyl-N'-(phenylsulfonyl)[1,1'-biphenyl]-3-carbohydrazide
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